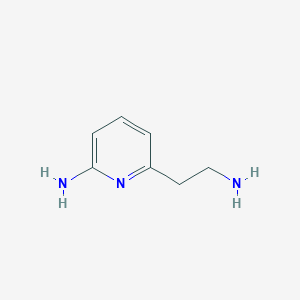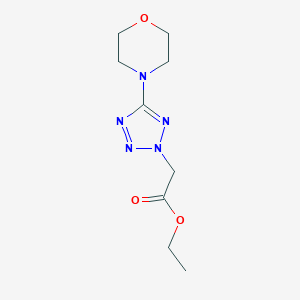![molecular formula C14H18O4 B069000 Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate CAS No. 170955-24-5](/img/structure/B69000.png)
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate, also known as MAMB, is a synthetic compound that belongs to the family of benzoate esters. It has been widely used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is still not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as acetylcholine and dopamine. This modulation may lead to an improvement in cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine and dopamine levels in the brain, as well as an improvement in neuronal plasticity and synaptic transmission. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments is its ability to improve cognitive function and memory in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments. For example, the exact mechanism of action is still not fully understood, and there may be potential side effects that have not yet been identified.
Direcciones Futuras
There are several future directions for research on Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate. One area of interest is the potential use of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate and to identify any potential side effects. Finally, there is a need for more studies to investigate the long-term effects of Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate on cognitive function and memory.
In conclusion, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate is a synthetic compound that has shown potential therapeutic properties in the field of neuroscience. It has been extensively studied for its ability to improve cognitive function and memory, and has been investigated for its potential as a treatment for neurodegenerative diseases. While there are still some limitations to using Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate in lab experiments, there are several future directions for research that may lead to new treatments for neurological disorders.
Métodos De Síntesis
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate can be synthesized using a simple and efficient method that involves the reaction between 4-hydroxybenzoic acid and 3-acetoxy-2-methylpropyl bromide in the presence of a base catalyst, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been extensively studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have a positive effect on cognitive function, memory, and learning in animal models. Additionally, Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
170955-24-5 |
|---|---|
Nombre del producto |
Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate |
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 4-[(2S)-3-acetyloxy-2-methylpropyl]benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(9-18-11(2)15)8-12-4-6-13(7-5-12)14(16)17-3/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
QYNDPZSAUSXXAU-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
SMILES canónico |
CC(CC1=CC=C(C=C1)C(=O)OC)COC(=O)C |
Sinónimos |
Benzoic acid, 4-[3-(acetyloxy)-2-methylpropyl]-, methyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



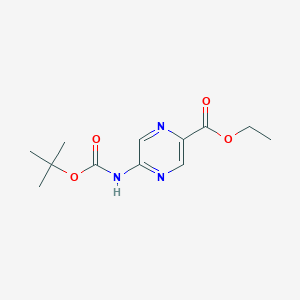
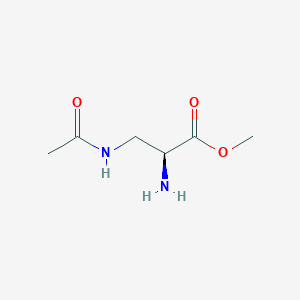
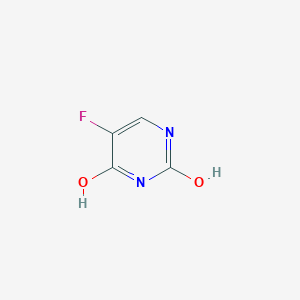
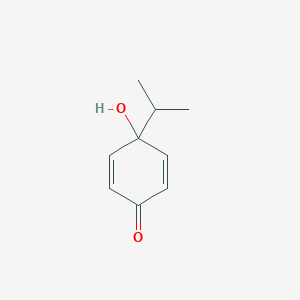
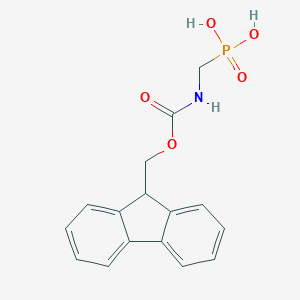
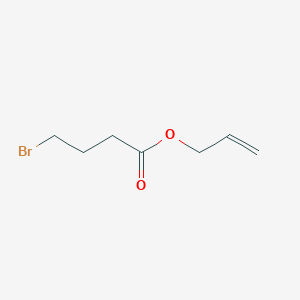
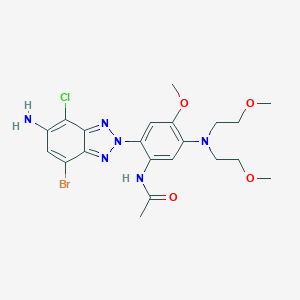

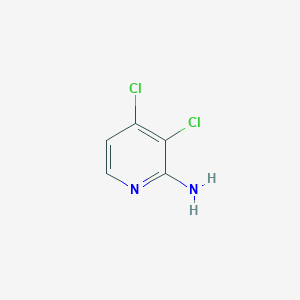
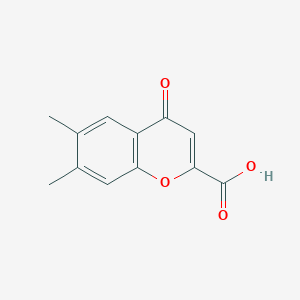
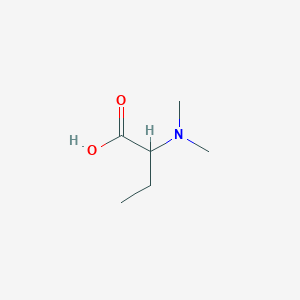
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
